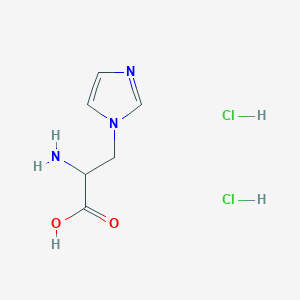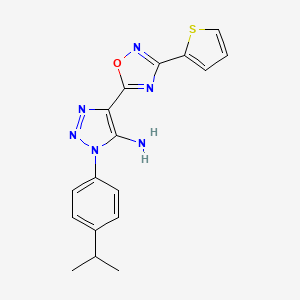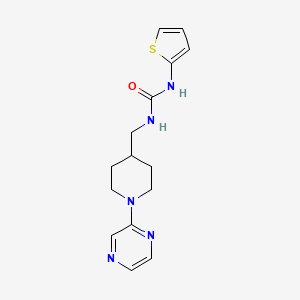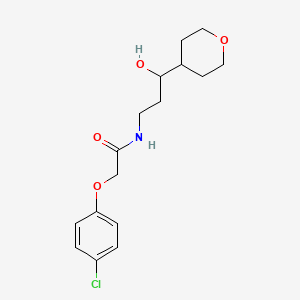![molecular formula C13H16FNO B2434181 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-99-4](/img/structure/B2434181.png)
5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” is a chemical compound with the formula C13H16FNO . It is also known by its Japanese name, 5’-フルオロ-2’4’-ジヒドロ-1’H-スピロ[オキサン-4,3’-キノリン] .
Molecular Structure Analysis
The molecular structure of “5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” consists of 13 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The exact structure would need to be determined through further analysis.Physical And Chemical Properties Analysis
The molecular weight of “5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” is 221.27 . Other physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Application in Corrosion Inhibition
5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] and its derivatives are explored for their applications as anticorrosive materials. The high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups allow these compounds to effectively adsorb and form stable chelating complexes with surface metallic atoms. This leads to their utilization as corrosion inhibitors in various industries, protecting materials from degradation (Verma, Quraishi, & Ebenso, 2020).
2. Hydrogen Bonding Properties
The compound's structural characteristics, especially the fluorine atoms, contribute to its hydrogen bonding properties. These properties are significant in understanding the interactions of the molecule with various substrates, influencing its applications in materials science and possibly in drug design, where molecular interactions play a crucial role (Howard, Hoy, O'Hagan, & Smith, 1996).
3. Synthesis of Heterocyclic Compounds
The unique structure of 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] makes it a potential candidate for the synthesis of various heterocyclic compounds. These compounds have wide-ranging applications in the pharmaceutical industry, materials science, and as intermediates in various chemical reactions. The synthesis involves strategic methodologies that allow the creation of complex and biologically relevant molecules (Sainsbury, 1991).
4. Spiro Compound Applications
Spiro compounds, like 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], have gained attention due to their structural complexity and stability. These properties make them suitable for various applications, including as photochromic materials, sensors, and in energy storage solutions. The unique physiochemical properties that these compounds exhibit under different stimuli make them candidates for innovative material science applications (Xia, Xie, & Zou, 2017).
5. Pharmaceutical Applications
The quinoline moiety in 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] is of significant interest in pharmaceutical research. Quinoline and its derivatives exhibit a broad spectrum of bioactivity, making them core templates in drug design. The versatility of quinoline in medicinal chemistry is well-documented, and its derivatives continue to be explored for potential therapeutic applications (Ajani, Iyaye, & Ademosun, 2022).
Safety and Hazards
The safety data sheet for “5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline]” suggests that it should be kept away from heat/sparks/open flames/hot surfaces . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas . For safe handling, it is recommended to use appropriate extinguishing media suitable for surrounding facilities .
Eigenschaften
IUPAC Name |
5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-2-1-3-12-10(11)8-13(9-15-12)4-6-16-7-5-13/h1-3,15H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOBKUGOBJDCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=C(C=CC=C3F)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434100.png)

![3,8-bis(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434102.png)
![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)


![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2434112.png)



![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)
![N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2434119.png)
